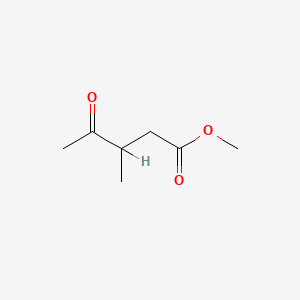

Methyl 3-methyl-4-oxopentanoate

Description

Significance of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. This unique structural arrangement imparts a remarkable versatility that makes them invaluable intermediates in organic synthesis. The presence of two carbonyl groups activates the α-carbon, making the protons attached to it acidic and readily removable by a base. This facilitates a wide range of reactions, including alkylations and acylations, allowing for the construction of more complex carbon skeletons.

Furthermore, the dual functionality of β-keto esters allows them to participate in a variety of transformations. The ketone can undergo reductions, and the ester can be hydrolyzed and decarboxylated, leading to the formation of ketones. This reactivity is fundamental to many classic organic reactions and has been harnessed in the synthesis of a vast array of molecules, from pharmaceuticals to natural products.

Historical Context and Evolution of Research on Methyl 3-methyl-4-oxopentanoate

The history of β-keto esters is intrinsically linked to the discovery of the Claisen condensation in the late 19th century by German chemist Rainer Ludwig Claisen. This reaction, which involves the base-catalyzed condensation of two ester molecules to form a β-keto ester, laid the foundation for the field. libretexts.org The acetoacetic ester synthesis, a classic example, demonstrates the utility of these compounds in forming new carbon-carbon bonds. libretexts.orgchegg.com

While the broader family of β-keto esters has been the subject of extensive research for over a century, specific information regarding the historical evolution of research focused solely on this compound is not extensively documented in readily available literature. Its study is understood within the broader context of the development of synthetic methodologies for substituted β-keto esters. Early investigations would have logically followed from the principles of the Claisen condensation, exploring the reactions of various ester combinations to produce α-substituted products.

Scope and Research Trajectories Pertaining to this compound

Current and future research concerning this compound is likely to follow the general trends observed for other substituted β-keto esters. A significant area of interest is the development of stereoselective synthetic methods. The chiral center at the α-position of this compound makes the development of enantioselective syntheses a key objective for applications in asymmetric synthesis.

Furthermore, the application of β-keto esters as precursors for heterocyclic compounds remains a vibrant area of research. nbinno.com The reactivity of the 1,3-dicarbonyl moiety in this compound makes it a potential building block for the synthesis of various five- and six-membered rings containing nitrogen, oxygen, or sulfur, which are common motifs in biologically active molecules. Research into the biological activities of substituted β-keto esters and their derivatives is also an ongoing endeavor. mdpi.com

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | nist.gov |

| Molecular Weight | 144.17 g/mol | nbinno.com |

| CAS Number | 25234-83-7 | chemicalbook.com |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| IUPAC Name | This compound | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCQWVJGUAQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948087 | |

| Record name | Methyl 3-methyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-83-7 | |

| Record name | Pentanoic acid, 3-methyl-4-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Methyl 4 Oxopentanoate

Classical Laboratory Syntheses of Methyl 3-methyl-4-oxopentanoate

The traditional laboratory-scale synthesis of this compound relies on well-established organic reactions. These methods offer versatility and are adaptable to various laboratory settings.

Esterification Pathways of 4-Methyl-3-oxopentanoic Acid

One of the most direct routes to this compound is through the esterification of its parent carboxylic acid, 4-methyl-3-oxopentanoic acid. nbinno.com This process involves the reaction of the carboxylic acid with methanol (B129727) in the presence of a catalyst.

The Fischer esterification is a common acid-catalyzed method employed for this transformation. masterorganicchemistry.com In this reaction, a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid. nbinno.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of methanol is often used, or water is removed as it is formed. masterorganicchemistry.com The general mechanism involves a series of protonation, nucleophilic addition, and dehydration steps. masterorganicchemistry.com

To maximize the yield of this compound, several reaction conditions can be optimized. The choice of acid catalyst and its concentration can influence the reaction rate. The temperature is also a critical parameter; carrying out the reaction under reflux conditions typically ensures a reasonable reaction rate. nbinno.com The use of a large excess of methanol not only shifts the equilibrium but also serves as the solvent for the reaction. masterorganicchemistry.com For industrial applications, continuous flow reactors may be utilized to improve efficiency and yield. nbinno.com

Condensation Reactions for this compound Formation

An alternative synthetic strategy involves the formation of the carbon-carbon bond of the β-keto ester through condensation reactions. These methods build the molecule by connecting smaller precursor fragments.

The Claisen condensation is a powerful tool for forming carbon-carbon bonds and is particularly useful for synthesizing β-keto esters. libretexts.org In a crossed Claisen condensation, an ester enolate reacts with a different ester. libretexts.org To synthesize this compound, the enolate of methyl acetoacetate (B1235776) could theoretically react with an appropriate acyl chloride. However, a more common approach involves the acylation of a pre-formed enolate or a related nucleophile. For instance, the reaction of the enolate of a simpler ester with isobutyryl chloride would yield the desired carbon skeleton. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary to fully deprotonate the ester and form the enolate for these directed condensations. youtube.com

| Reactant 1 | Reactant 2 | Base | Product |

| Methyl acetate (B1210297) enolate | Isobutyryl chloride | LDA | This compound |

| Methyl isobutyrate enolate | Acetyl chloride | LDA | This compound |

This table presents a conceptual outline for the synthesis of this compound via a directed Claisen-type condensation.

Another versatile method is the alkylation of a β-keto ester enolate. This approach starts with a simpler β-keto ester, such as methyl acetoacetate. The α-proton of the β-keto ester is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile and can be alkylated with an appropriate alkyl halide. For the synthesis of this compound, the enolate of methyl acetoacetate would be alkylated with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The choice of base is crucial to ensure complete enolate formation and prevent side reactions. Alkoxides like sodium ethoxide are commonly used, though stronger bases may be required for less reactive alkylating agents. rsc.org

| β-Keto Ester | Alkylating Agent | Base | Product |

| Methyl acetoacetate | 2-Bromopropane | Sodium ethoxide | This compound |

| Ethyl acetoacetate | Isopropyl iodide | Sodium ethoxide | Ethyl 3-methyl-4-oxopentanoate |

This table illustrates the alkylation strategy for synthesizing derivatives of 3-methyl-4-oxopentanoic acid.

Transesterification Processes Utilizing this compound Precursors

Transesterification is a widely used class of organic reactions where the ester group of a chemical compound is exchanged with an alcohol. This process is typically catalyzed by the presence of an acid or a base. While this methodology is fundamental in ester synthesis, specific precursors for this compound and their subsequent conversion through transesterification are not extensively detailed in the available scientific literature.

Modern and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry increasingly emphasizes the development of sustainable, efficient, and environmentally benign processes. These include enzymatic pathways and continuous manufacturing technologies, which offer significant advantages over traditional batch processing.

Enzymatic Synthesis Pathways of this compound

Enzymatic synthesis employs biocatalysts, such as enzymes, to perform chemical transformations. This approach is valued for its high selectivity and ability to operate under mild temperature and pressure conditions, reducing energy consumption and byproduct formation.

Lipases are a class of enzymes commonly used in biocatalysis, particularly for reactions involving esters, such as hydrolysis and transesterification. These enzymes are attractive for industrial applications due to their stability in organic solvents and lack of a need for cofactors. The application of lipase-catalyzed transesterification for the specific synthesis of this compound is an area that warrants further investigation, as detailed studies are not presently available.

To optimize an enzymatic reaction for industrial application, it is crucial to understand its kinetics. Kinetic modeling involves developing mathematical models that describe the reaction rates and how they are influenced by various parameters like substrate concentration, temperature, and enzyme loading. Such models, often based on mechanisms like the Ping-Pong Bi-Bi model, allow for the prediction of optimal reaction conditions to maximize product yield and efficiency. However, specific kinetic models and optimization parameters for the enzymatic synthesis of this compound have not been reported in the surveyed literature.

Continuous Flow Reactor Systems for this compound Production

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, moving from large-scale batch reactors to smaller, continuous systems. In these systems, reactants are continuously pumped through a reactor where the chemical transformation occurs.

Continuous flow reactors offer numerous advantages over traditional batch reactors, including enhanced heat transfer, improved safety, and more consistent product quality. These systems can significantly reduce reaction times and facilitate easier scalability from laboratory to industrial production. While industrial synthesis for related keto-esters often employs continuous flow reactors to improve efficiency, the specific application of this technology to the production of this compound is not documented in publicly accessible research.

Green Chemistry Principles in this compound Synthesis

Green chemistry, also known as sustainable chemistry, is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. kahedu.edu.in Its principles focus on maximizing the amount of raw material that ends up in the final product, using safer substances like environmentally benign solvents, designing energy-efficient processes, and preventing waste generation in the first place. kahedu.edu.in The synthesis of β-keto esters, such as this compound, has been a key area for the application of these principles. rsc.org

Solvent-Free Reaction Environments

A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which can be toxic and environmentally harmful. kahedu.edu.in For the synthesis of β-keto esters, several solvent-free methodologies have been developed, offering remarkable improvements in synthetic efficiency and environmental impact. nih.gov

One such approach is the transesterification of β-keto esters under solvent-free conditions using a recyclable, heterogeneous catalyst like silica-supported boric acid. nih.gov This method has been shown to work efficiently with a variety of alcohols, producing excellent yields (87–95%) of the desired ester with high purity. nih.gov The procedure is operationally simple, minimizes chemical waste, and the catalyst can be recovered and reused multiple times without significant loss of activity. nih.gov

Lipase-catalyzed transesterification is another powerful solvent-free method for preparing β-keto esters. google.com This biocatalytic approach employs mild reaction conditions and can produce high yields (>90%) of the target compounds. google.com The use of enzymes like Candida antarctica lipase (B570770) B (CALB) is highly chemoselective and provides a simple protocol for producing optically active β-keto esters, which are valuable building blocks in organic synthesis. google.com

Microwave-assisted organic synthesis under solvent-free conditions has also proven to be a useful technique for preparing β-keto esters, often resulting in yields equivalent to or better than traditional methods but with milder conditions and shorter reaction times. rsc.orgresearchgate.net

Table 2: Examples of Solvent-Free Synthesis Methods for β-Keto Esters

| Method | Catalyst/Conditions | Key Advantages | Reported Yield |

|---|---|---|---|

| Transesterification | Silica-supported boric acid (SiO₂–H₃BO₃). nih.gov | Solvent-free, mild conditions, recyclable catalyst, minimal waste. nih.gov | 87–95%. nih.gov |

| Transesterification | Lipase (e.g., CALB). google.com | Mild, solvent-free conditions, high chemoselectivity, access to chiral products. google.com | >90%. google.com |

| Transesterification | Microwave irradiation. rsc.orgresearchgate.net | Rapid reaction times, mild conditions, high efficiency. researchgate.net | High yields, comparable to other methods. rsc.org |

Catalytic Methodologies for Reduced Waste Generation

The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency and reduce waste by enabling atom-economical pathways. Instead of using stoichiometric reagents that are consumed in the reaction and generate significant waste, catalytic processes allow for the same transformation with only a small amount of a substance that can be recycled and reused. kahedu.edu.in

In the synthesis of β-keto esters, heterogeneous catalysts like silica-supported boric acid are particularly advantageous. nih.gov Their solid nature allows for easy separation from the reaction mixture by simple filtration, facilitating both product purification and catalyst recycling. nih.gov This recyclability, demonstrated for up to five cycles without appreciable loss of activity, significantly minimizes the generation of chemical waste. nih.gov

Chemical Reactivity and Transformations of Methyl 3 Methyl 4 Oxopentanoate

Fundamental Reaction Pathways of Methyl 3-methyl-4-oxopentanoate

The presence of both a ketone and an ester functionality in this compound allows for a range of fundamental chemical reactions, including oxidation, reduction, and nucleophilic substitution. The specific reaction pathway and resulting products are highly dependent on the reagents and reaction conditions employed.

Oxidation Reactions and Products

The oxidation of this compound can be directed at the ketone functionality. A common and effective method for the oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

In the case of this compound, the two groups attached to the ketone carbonyl are a methyl group and a -CH(CH₃)CH₂COOCH₃ group (a secondary alkyl group). Based on the migratory aptitude, the secondary alkyl group is expected to migrate in preference to the methyl group. This would result in the formation of an anhydride (B1165640) derivative. Subsequent hydrolysis of the anhydride would yield two carboxylic acids.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Migrating Group | Predicted Intermediate Product | Final Products after Hydrolysis |

| m-CPBA | Secondary alkyl | Acetic 3-(methoxycarbonyl)-2-methylpropanoic anhydride | Acetic acid and 3-(methoxycarbonyl)-2-methylpropanoic acid |

Reduction Reactions, Including Selective Reductions of Carbonyl Moieties

The reduction of this compound offers the possibility of selectively targeting either the ketone or the ester carbonyl group, leading to different products. The choice of reducing agent is crucial for achieving this selectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. It does not typically reduce esters under standard conditions. Therefore, the treatment of this compound with NaBH₄ is expected to selectively reduce the ketone group to a secondary alcohol, yielding Methyl 3-methyl-4-hydroxypentanoate.

Table 2: Selective Reduction of this compound with Sodium Borohydride

| Reducing Agent | Targeted Carbonyl | Product |

| Sodium borohydride (NaBH₄) | Ketone | Methyl 3-methyl-4-hydroxypentanoate |

On the other hand, lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing both ketones and esters to alcohols. When this compound is treated with an excess of LiAlH₄, both the ketone and the ester functionalities will be reduced. The ketone will be converted to a secondary alcohol, and the ester will be reduced to a primary alcohol. This results in the formation of 3-methylpentane-1,4-diol.

Table 3: Non-selective Reduction of this compound with Lithium Aluminum Hydride

| Reducing Agent | Targeted Carbonyls | Product |

| Lithium aluminum hydride (LiAlH₄) | Ketone and Ester | 3-Methylpentane-1,4-diol |

Nucleophilic Substitution Reactions Involving the Ester Group

The ester group in this compound is susceptible to nucleophilic acyl substitution. Two important examples of this type of reaction are aminolysis and transesterification.

Aminolysis is the reaction of an ester with an amine to form an amide. The direct aminolysis of methyl esters with ammonia (B1221849) can be achieved to produce primary amides, often requiring elevated temperatures and pressures, which can be facilitated using continuous flow reactors

This compound as a Building Block in Complex Organic Synthesis

Synthesis of Advanced Heterocyclic Compounds

Formation of Triazolopyrimidinone (B1258933) Derivatives

This compound is a key starting material in the synthesis of various heterocyclic compounds, including triazolopyrimidinone derivatives. These derivatives have garnered significant interest due to their potential applications in medicinal chemistry. The synthesis typically involves a multi-step process.

Initially, β-keto esters like this compound can be synthesized from compounds such as ethyl acetoacetate (B1235776) and corresponding bromo- or iodoalkanes if not commercially available. acs.org Subsequently, these β-keto esters undergo benzylation with substituted benzyl (B1604629) bromides. acs.org The final and crucial step is a cyclization reaction of the resulting benzylated β-keto esters with 3,5-diaminotriazole. acs.org This reaction is often carried out at high temperatures, sometimes under microwave irradiation in an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMIM-PF6), to yield the final triazolopyrimidinone compounds. acs.org The yields of these reactions can vary significantly, ranging from as low as 4% to as high as 83%. acs.org

A study focused on the synthesis of triazolopyrimidinone derivatives as potential noncompetitive, intracellular antagonists for CC chemokine receptors 2 (CCR2) and 5 (CCR5), which are implicated in inflammatory diseases. acs.org In this context, various triazolopyrimidinone derivatives were synthesized to explore their structure-activity relationships (SARs). acs.org For instance, modifying the alkyl chain length at a specific position of the triazolopyrimidinone core was found to directly impact the binding affinity for CCR2. acs.org An increase in the size and flexibility of the alkyl chain from a methyl to a butyl group resulted in a progressive increase in CCR2 affinity. acs.org

| R³ Substituent | CCR2 Affinity (IC₅₀) |

| Methyl (Me) | 17 nM |

| Ethyl (Et) | ~4 nM |

| Propyl (Pr) | ~4 nM |

| Butyl (Bu) | 2 nM |

| Table 1: Effect of Alkyl Substituent Size on CCR2 Affinity of Triazolopyrimidinone Derivatives. acs.org |

Precursor to Bioactive Molecules and Synthetic Intermediates

The unique structural features of this compound, namely the presence of both a ketone and an ester functional group, make it a versatile precursor for a range of bioactive molecules and important synthetic intermediates.

Application in the Synthesis of 1,3-Polyol Arrays

While direct evidence for the application of this compound in the synthesis of 1,3-polyol arrays is not explicitly detailed in the provided search results, the synthesis of related structures provides insight into potential pathways. For example, the synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate involves the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst. orgsyn.org This process highlights a method for creating stereochemically defined hydroxyl groups, a key feature of 1,3-polyol arrays. The general strategy often involves the reduction of β-keto esters or related diketones to create the desired diol functionality.

Formation of 3-Hydroxy-4-methylpentanoic Acid

This compound can serve as a precursor for the synthesis of 3-hydroxy-4-methylpentanoic acid. This transformation involves the reduction of the ketone group at the 4-position to a hydroxyl group. While a direct, one-step reduction from this compound is a plausible synthetic route, alternative multi-step syntheses have been described for the enantiomerically pure forms of 3-hydroxy-4-methylpentanoic acid. One such method involves an aldol (B89426) reaction of chiral ester enolates with isobutyraldehyde. orgsyn.org Another approach starts from (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) ((R)-HYTRA), which is doubly deprotonated using lithium diisopropylamide (LDA) and then reacted with an appropriate electrophile. orgsyn.org The resulting product is then hydrolyzed to yield (R)-(+)-3-hydroxy-4-methylpentanoic acid. orgsyn.org

Cycloaddition Reactions and Regioselectivity

The reactivity of this compound and its derivatives in cycloaddition reactions is a key aspect of their synthetic utility. For instance, in a multi-component reaction, methyl 4-methyl-3-oxopentanoate (B1262298) can react with an aldehyde (like 4-fluorobenzaldehyde) and a nucleophile (like 1H-pyrazole carboxamidine) in the presence of a base to form dihydropyrimidine (B8664642) derivatives. googleapis.com The regioselectivity of these reactions is a critical factor, determining the final structure of the heterocyclic product. The reaction conditions, including the choice of solvent and catalyst, can influence the regiochemical outcome.

Derivatization for Enhanced Reactivity and Functionalization

The reactivity of this compound can be further enhanced and tailored for specific synthetic applications through various derivatization reactions.

Bromination and Halogenation Reactions

Bromination of β-keto esters like this compound is a common strategy to introduce a reactive handle into the molecule. The bromine atom enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. smolecule.com For example, the bromination of methyl levulinate (methyl 4-oxopentanoate) with molecular bromine in methanol (B129727) yields a mixture of methyl 3-bromo-4-oxopentanoate and its 5-bromo isomer. smolecule.comchemicalbook.com The presence of the bromine atom significantly increases the compound's reactivity compared to its non-halogenated counterparts. smolecule.com This enhanced reactivity is advantageous in syntheses where selective substitution is required. smolecule.com The brominated derivative can then participate in various reactions, including nucleophilic substitutions with amines, thiols, or azides. smolecule.com

| Compound | Reactivity Comparison |

| Methyl 4-bromo-3-oxopentanoate | More reactive in nucleophilic substitution reactions due to the presence of the bromine atom. smolecule.com |

| Methyl 3-oxobutanoate | Less reactive as it lacks the bromine atom. smolecule.com |

| Table 2: Reactivity Comparison of Brominated and Non-halogenated Keto Esters. smolecule.com |

Asymmetric Reductions to Chiral Alcohols

The asymmetric reduction of the ketone functionality in this compound to yield chiral methyl 3-methyl-4-hydroxypentanoate is a pivotal transformation in synthetic organic chemistry. This process allows for the creation of stereochemically defined secondary alcohols, which are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. Both biocatalytic and chemocatalytic methods have been explored for the enantioselective reduction of β-keto esters, with significant success achieved using various microorganisms and chiral catalysts.

Research into the asymmetric reduction of structurally similar β-keto esters provides a strong basis for predicting the behavior of this compound. Biocatalysis, employing whole-cell systems such as baker's yeast (Saccharomyces cerevisiae) and other fungi, has emerged as a powerful and environmentally benign approach for these transformations. nih.govbiomedpharmajournal.org These biocatalysts contain a variety of oxidoreductase enzymes that can reduce carbonyl compounds with high levels of stereoselectivity. nih.gov

For instance, studies on the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate, a close analog of this compound, have demonstrated the efficacy of various fungal strains. Seven different fungi were screened for their ability to reduce this substrate, with Penicillium purpurogenum showing particularly interesting results. This fungus reduced ethyl 2-methyl-3-oxobutanoate to the corresponding alcohol with a high diastereomeric ratio (anti/syn = 93/7). The resulting (2S,3S)-anti-hydroxy ester was obtained with an enantiomeric excess (ee) of 90%, while the (2S,3R)-syn-hydroxy ester was produced with an ee of >99%. nih.gov Such findings highlight the potential for achieving high stereocontrol in the reduction of α-substituted-β-keto esters.

Furthermore, the reduction of methyl 3-oxopentanoate (B1256331) has been successfully carried out using the green alga Chlorella pyrenoidosa. This biocatalyst catalyzed the reduction to the corresponding (S)-(+)-3-hydroxy ester with an enantiomeric excess of 60%. Interestingly, the enantioselectivity could be improved to 75-78% ee by increasing the substrate concentration and adding metal salts like NaCl and KCl. In contrast, other strains of Chlorella, such as C. regularis and C. vulgaris, yielded the (R)-(-)-enantiomer, demonstrating that the stereochemical outcome can be dependent on the specific microorganism used. capes.gov.br

The stereoselectivity of these biocatalytic reductions is often influenced by the specific enzymes present in the microorganism and the steric and electronic properties of the substrate. researchgate.net Genetic engineering of organisms like baker's yeast has been employed to overexpress specific reductase enzymes, leading to improved enantioselectivity in the reduction of β-keto esters. nih.govacs.org

While specific research detailing the asymmetric reduction of this compound is not extensively documented in the readily available literature, the successful and highly stereoselective reductions of its close structural analogs strongly suggest that similar biocatalytic and chemocatalytic strategies would be effective. The resulting chiral methyl 3-methyl-4-hydroxypentanoate stereoisomers would serve as valuable intermediates in various synthetic applications.

Table 1: Asymmetric Reduction of Structurally Similar β-Keto Esters

| Substrate | Catalyst/Microorganism | Product(s) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | Penicillium purpurogenum | (2S,3S)-anti- and (2S,3R)-syn-ethyl 2-methyl-3-hydroxybutanoate | 93:7 | 90% (anti), >99% (syn) | nih.gov |

| Methyl 3-oxopentanoate | Chlorella pyrenoidosa | (S)-(+)-Methyl 3-hydroxypentanoate | N/A | 60% (up to 78% with additives) | capes.gov.br |

| Methyl 3-oxopentanoate | Chlorella regularis | (R)-(-)-Methyl 3-hydroxypentanoate | N/A | 79% | capes.gov.br |

| Ethyl 3-oxobutanoate | Various Fungi | Ethyl 3-hydroxybutanoate | N/A | High yields reported | nih.gov |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Methyl 3-methyl-4-oxopentanoate Synthesis

The synthesis of β-keto esters like this compound is a cornerstone of organic chemistry, with the Claisen condensation being a primary method for their formation. numberanalytics.comchemistrysteps.com This reaction involves the carbon-carbon bond formation between two ester molecules or an ester and another carbonyl compound. numberanalytics.comlibretexts.org

Detailed Mechanisms of Claisen Condensation and Enolate Formation

The Claisen condensation mechanism proceeds through a series of well-defined steps. numberanalytics.comaklectures.com It commences with the deprotonation of the α-hydrogen of an ester by a strong base, typically an alkoxide like sodium ethoxide, to generate a resonance-stabilized ester enolate. aklectures.comntu.edu.sg This enolate ion is a potent nucleophile. libretexts.orgfiveable.me

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, leading to the formation of a tetrahedral intermediate. aklectures.commasterorganicchemistry.com Subsequently, this intermediate collapses, expelling an alkoxide leaving group to yield the β-keto ester. chemistrysteps.comaklectures.com A crucial aspect of the Claisen condensation is that it is not a catalytic reaction; a full equivalent of base is required because the resulting β-keto ester is more acidic than the starting ester and is deprotonated by the base. aklectures.comopenstax.org This final deprotonation step is the driving force of the reaction, shifting the equilibrium towards the product. chemistrysteps.comopenstax.org An acidic workup is then necessary to protonate the enolate of the β-keto ester and afford the final neutral product. chemistrysteps.com

The formation of the enolate is a critical step. Esters are weakly acidic, and a strong base is required to remove a proton from the α-carbon. openstax.org The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. aklectures.com This stabilization makes the enolate a good nucleophile, ready to participate in the subsequent steps of the condensation. fiveable.me

Catalytic Roles of Acids and Bases in Formation Reactions

Bases are fundamental to the Claisen condensation, acting to deprotonate the ester and form the reactive enolate intermediate. aklectures.comopenstax.org Alkoxides, such as sodium ethoxide, are commonly used bases to prevent transesterification side reactions that could occur if hydroxide (B78521) were used. libretexts.orglibretexts.org The choice of base is critical as it must be strong enough to deprotonate the ester but should not promote unwanted side reactions. numberanalytics.com

While the classic Claisen condensation is base-driven, acid catalysis can also play a role in related reactions for synthesizing β-keto esters. For instance, Lewis acids can be employed to catalyze the C-acylation of enol silyl (B83357) ethers with acid chlorides to produce β-diketones and, by extension, β-keto esters. organic-chemistry.org In some synthetic routes, acid catalysts like sulfuric acid are used in the esterification of the corresponding β-keto acid to yield the final β-keto ester. nbinno.com Additionally, palladium-catalyzed reactions of allylic esters of β-keto acids provide an alternative, mild route for their synthesis under neutral conditions. nih.gov

Photochemical Reactions Involving this compound

The presence of a ketone functional group in β-keto esters like this compound makes them susceptible to photochemical reactions.

Photoinitiation and Radical Polymerization

β-Ketoesters can be utilized in photoredox catalysis to generate radicals in situ. nih.gov Under visible-light irradiation, a photocatalyst can induce the formation of transient α-carbonyl radicals and persistent ketyl radicals from aromatic β-ketoesters. nih.gov This process is significant as it does not require stoichiometric external oxidants or reductants. nih.gov

In the broader context of photopolymerization, α-ketoesters have been investigated as nonaromatic photoinitiators for the radical polymerization of (meth)acrylates. researchgate.net Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals, cations, or anions) that initiate polymerization. researchgate.net Type I photoinitiators undergo unimolecular bond cleavage to form radicals, while Type II photoinitiators undergo a bimolecular reaction with a co-initiator to generate radicals. researchgate.netmdpi.com Keto ester-based photoinitiators have been developed that decompose upon light exposure to generate radicals, demonstrating good sensitivity and stability for applications in photolithography. google.com

Mechanistic Pathways of Photolytic Decomposition

The photolytic decomposition of keto-esters can proceed through several pathways. The direct photo-oxidative decarboxylation of α-keto-acids and esters can occur, leading to higher yields of carbon dioxide compared to reactions in degassed solutions. le.ac.uk The mechanism is thought to involve electron transfer and per-acid intermediates, rather than singlet oxygen. le.ac.uk

For some alkyl pyruvates, fragmentation from the triplet state via a Norrish Type II process has been observed. le.ac.uk In contrast, long-chain α-keto-acids and esters can undergo a Norrish Type II reaction from the excited singlet state. le.ac.uk The photochemical α-cleavage of the bond between the carbonyl groups in 1,2-dicarbonyl compounds is generally an unfavorable process. le.ac.uk The study of the photoisomerization of β-diketones and β-keto esters has also been a subject of research. acs.org

Theoretical Chemistry and Computational Modeling

Computational chemistry provides valuable insights into the reactivity and properties of molecules like this compound.

Density Functional Theory (DFT) calculations have been employed to study the reactivity of β-keto esters. mdpi.com These studies can analyze reactivity descriptors, such as condensed Fukui functions and local hypersoftness, to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com For example, computational analysis has been used to determine whether a nucleophile would preferentially attack the keto C-carbonyl or the ester C-carbonyl. mdpi.com

Computational modeling has also been used to investigate the decomposition pathways of methyl esters at high temperatures. researchgate.net Such studies can provide detailed kinetic models and help elucidate the complex reaction mechanisms involved in pyrolysis. researchgate.net In the context of β-keto esters, theoretical calculations can help understand the stability of different tautomeric forms (keto vs. enol) and the intramolecular hydrogen bonding that can influence their reactivity. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), can provide valuable insights into its geometry and electronic properties. researchgate.netmdpi.com These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The optimization of the molecular structure using DFT reveals the most stable conformation of the molecule. For β-keto esters like this compound, a key aspect to investigate is the tautomeric equilibrium between the keto and enol forms. orientjchem.orgresearchgate.net DFT calculations can determine the relative energies of these tautomers, indicating which form is more stable in the gas phase and in different solvents. orientjchem.org

Furthermore, DFT calculations yield important electronic parameters that describe the molecule's reactivity. These include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative) (Based on DFT calculations of analogous β-keto esters)

| Property | Calculated Value |

| Total Electronic Energy (au) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Note: The values in this table are illustrative and represent typical ranges observed for similar β-keto esters in computational studies.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. libretexts.orgyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. libretexts.orgyoutube.com

For this compound, FMO theory can be applied to understand its behavior in various chemical reactions. The distribution of the HOMO and LUMO across the molecule's structure reveals the most probable sites for nucleophilic and electrophilic attack. In β-keto esters, the HOMO is often localized on the enolate form, making the α-carbon a primary site for nucleophilic attack. The LUMO, on the other hand, is typically centered on the carbonyl carbons, which are the primary electrophilic sites. youtube.com

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher reactivity. researchgate.net

While specific FMO analysis for this compound is not documented, we can infer its reactive sites based on the general principles of FMO theory and studies on analogous compounds. nih.gov The table below illustrates the primary nucleophilic and electrophilic centers of this compound as predicted by FMO theory.

Table 2: Predicted Reactive Sites of this compound based on FMO Theory

| Molecular Orbital | Primary Location | Predicted Reactivity |

| HOMO | α-carbon (in enolate form) | Nucleophilic site |

| LUMO | Ketone carbonyl carbon | Primary electrophilic site |

| LUMO | Ester carbonyl carbon | Secondary electrophilic site |

Transition-State Analysis and Prediction of Reaction Outcomes

Transition-state analysis is a computational method used to study the energy profile of a chemical reaction and to predict its feasibility and outcome. By identifying the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. orientjchem.org

For this compound, transition-state analysis can be applied to various reactions it may undergo, such as enolization, alkylation, and reduction. wikipedia.orgyoutube.com For instance, in the keto-enol tautomerism, computational methods can model the intramolecular proton transfer and locate the corresponding four-membered ring transition state. orientjchem.org The calculated activation energy for this process would indicate how readily the tautomerization occurs.

Similarly, in an alkylation reaction, where an alkyl group is added to the α-carbon, transition-state analysis can help predict the stereoselectivity of the reaction by comparing the activation energies of the pathways leading to different stereoisomers. mdpi.com In reduction reactions, such as the reduction of the ketone group using a reducing agent like sodium borohydride (B1222165), transition-state calculations can elucidate the reaction mechanism, including the nucleophilic addition of the hydride to the carbonyl carbon. youtube.com

Although specific transition-state analyses for reactions of this compound are not found in the literature, the following table provides hypothetical activation energies for a plausible reaction based on studies of similar β-keto esters. orientjchem.org

Table 3: Hypothetical Activation Energies for a Reaction of this compound (Illustrative data for a keto-enol tautomerization)

| Reaction | Solvent | Calculated Activation Energy (kcal/mol) |

| Keto to Enol | Gas Phase | Value |

| Keto to Enol | Water | Value |

| Keto to Enol | Cyclohexane | Value |

Note: The values in this table are for illustrative purposes and are based on computational studies of keto-enol tautomerism in analogous systems. orientjchem.org

Molecular Dynamics (MD) Simulations for Solvent Effects

Molecular Dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of a molecular system, including the influence of the surrounding environment, such as a solvent. nih.govacs.org By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes, diffusion, and the role of solvent molecules in chemical processes.

For this compound, MD simulations can be particularly useful for understanding the effects of different solvents on its structure and reactivity. For example, in the keto-enol tautomerism, the solvent can play a crucial role by stabilizing one tautomer over the other through intermolecular interactions like hydrogen bonding. orientjchem.orgnih.gov MD simulations can model these interactions explicitly, showing how solvent molecules arrange themselves around the solute and participate in the tautomerization process. nih.gov

One study on the keto-enol tautomerism of acetone (B3395972) in water using ab initio molecular dynamics revealed that water molecules can form short hydrogen-bonded chains that facilitate the proton transfer from the α-carbon to the carbonyl oxygen. nih.gov This highlights the active role of the solvent in the reaction mechanism.

While specific MD simulations for this compound are not available, the table below illustrates how a solvent could influence a key property like the keto-enol equilibrium constant, based on findings for similar compounds. orientjchem.org

Table 4: Illustrative Solvent Effect on the Keto-Enol Equilibrium of this compound

| Solvent | Dielectric Constant (ε) | Keto Tautomer (%) | Enol Tautomer (%) |

| Gas Phase | 1 | Value | Value |

| Cyclohexane | 2.2 | Value | Value |

| Methanol (B129727) | 32.6 | Value | Value |

| Water | 78.4 | Value | Value |

Note: The percentages in this table are illustrative and based on the general trend that polar solvents can influence the position of the keto-enol equilibrium. orientjchem.org

Stereochemical Aspects in Methyl 3 Methyl 4 Oxopentanoate Chemistry

Enantioselective Synthesis of Chiral Methyl 3-methyl-4-oxopentanoate Analogues

The creation of single-enantiomer compounds from prochiral or racemic precursors is a cornerstone of asymmetric synthesis. For analogues of this compound, this often involves the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

Development of Chiral Catalysts for Asymmetric Transformations

The development of effective chiral catalysts is crucial for the enantioselective synthesis of molecules like this compound analogues. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

A variety of chiral catalysts have been developed for asymmetric transformations that can be applied to the synthesis of chiral β-keto esters and their derivatives. For instance, chiral Lewis acids, such as those derived from BINOL (1,1'-bi-2-naphthol), have been successfully used in asymmetric Michael additions to create chiral products. chemrxiv.org Similarly, organocatalysts, like chiral amines and phosphoric acids, have emerged as powerful tools for a range of asymmetric reactions. mdpi.com

The table below showcases examples of chiral catalyst systems and their applications in asymmetric synthesis relevant to the formation of chiral ketone and ester functionalities.

| Catalyst Type | Ligand/Motif | Reaction Type | Substrate Class | Enantiomeric Excess (ee) |

| Iridium Complex | Chiral SpiroPAP | Asymmetric Hydrogenation | Racemic γ,δ-unsaturated β-ketoesters | 87 to >99% |

| Iridium-N,P Complex | Chiral bidentate N,P ligands | Asymmetric Hydrogenation | Conjugated trisubstituted enones | 88%–99% |

| Cinchona Alkaloid Derivative | Quaternary ammonium (B1175870) salt | Phase-Transfer Catalysis | Imines and enones | up to 92% |

| Diarylprolinol Derivative | Trifluoromethyl-substituted | Asymmetric Aldol (B89426) Reaction | Aldehydes and chloral | Excellent |

This table presents a selection of chiral catalyst systems and their reported effectiveness in asymmetric reactions that could be analogous to the synthesis of chiral this compound.

Influence of Stereochemistry on Reaction Outcomes and Product Profiles

The stereochemistry of the starting materials and the chiral catalyst profoundly influences the stereochemical outcome of a reaction. In the synthesis of analogues of this compound, the choice of a specific enantiomer of a catalyst can lead to the preferential formation of either the (R)- or (S)-enantiomer of the product.

For example, in copper-catalyzed reactions of 1,3-butadienyl silanes with acyl fluorides to produce β,γ-unsaturated ketones, the absolute configuration of the α-tertiary stereocenter in the product is dictated by the enantiomer of the chiral Ph-BPE ligand used. nih.gov This demonstrates the precise control that can be exerted over the product's stereochemistry by the chiral catalyst.

Stereoselective Rearrangements and Transformations

Stereoselective rearrangements offer an elegant way to transform existing stereocenters or create new ones with a high degree of control. This compound and its derivatives can undergo various stereoselective transformations. For instance, it is a known starting material for the synthesis of 3-hydroxy-4-methylpentanoic acid, a compound that can be used to prepare 1,3-polyol arrays through stereoselective rearrangement. pharmaffiliates.com

Control of Stereochemical Outcomes in Derivative Synthesis

The synthesis of derivatives from a chiral precursor like this compound requires careful control to maintain or modify the existing stereochemistry. The inherent chirality of the starting material can direct the stereochemical course of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.

For instance, the alkylation of chiral imines derived from cyclic ketones with methyl vinyl ketone proceeds with high enantiomeric purity, demonstrating how a chiral auxiliary can effectively control the formation of a new stereocenter. researchgate.net

Role of Chiral Auxiliaries in this compound Reactions

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is widely applicable in organic synthesis. sigmaaldrich.com

Several types of chiral auxiliaries have proven effective in controlling the stereochemistry of reactions involving carbonyl compounds. These include:

Oxazolidinones (Evans auxiliaries): These are widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These can be used to direct the alkylation of amides with high diastereoselectivity. wikipedia.orgnih.gov

Camphorsultams: These are effective in a variety of asymmetric transformations. wikipedia.org

The general principle involves attaching the chiral auxiliary to a molecule related to this compound, performing the desired stereoselective reaction, and then cleaving the auxiliary to yield the chiral product. The choice of auxiliary and reaction conditions is critical for achieving high stereoselectivity. researchgate.net

Stereochemical Models for Asymmetric Hydrogenation of Related Ketones

Asymmetric hydrogenation is a powerful method for the stereoselective reduction of ketones to chiral alcohols. researchgate.net Understanding the mechanism and the factors that control the stereochemical outcome is crucial for designing effective catalytic systems. Stereochemical models are often proposed to explain the observed enantioselectivity.

For the asymmetric hydrogenation of β,γ-unsaturated ketones, iridium catalysts with chiral spiro ligands have been shown to be highly effective. rsc.org The stereochemical outcome is often rationalized by considering the coordination of the substrate to the metal center in a way that minimizes steric interactions between the substrate and the chiral ligand. This preferred coordination geometry then dictates the face of the ketone from which hydrogen is delivered.

Similarly, in the Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones, the reaction is believed to proceed through a hydrogenation/isomerization cascade, with the final stereoselectivity being controlled by a dynamic kinetic resolution process during the asymmetric hydrogenation of an intermediate ketone. rsc.org

The development of these stereochemical models is essential for the rational design of new and more efficient chiral catalysts for the asymmetric hydrogenation of ketones related to this compound.

Advanced Analytical Research Techniques for Methyl 3 Methyl 4 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the structural verification of Methyl 3-methyl-4-oxopentanoate. By analyzing chemical shifts, signal multiplicities, and integration, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the methoxy (B1213986) protons, the methylene (B1212753) protons, the methine proton, and the two distinct methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected, corresponding to the carbonyl carbons of the ketone and ester, the methoxy carbon, the methine and methylene carbons, and the two methyl carbons. While specific experimental data is not widely published, predicted values and data from analogous structures provide a reliable reference.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data serves as an estimation for experimental values.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Assignment |

|---|---|---|---|

| Carbonyl (Ketone) | - | ~209 | C=O |

| Carbonyl (Ester) | - | ~172 | O=C-O |

| Methoxy | ~3.7 (s) | ~52 | -OCH₃ |

| Methine | ~3.0 (q) | ~49 | -CH- |

| Methylene | ~2.7 (d) | ~46 | -CH₂- |

| Acetyl Methyl | ~2.2 (s) | ~29 | CH₃-C=O |

s = singlet, d = doublet, q = quartet

Variable-Temperature NMR for Tautomerism Studies

This compound, as a β-ketoester, has the potential to exist in equilibrium between its keto form and an enol tautomer. thermofisher.com This keto-enol tautomerism is a dynamic process that can be significantly influenced by solvent and temperature. asu.edu

Variable-Temperature (VT) NMR spectroscopy is a powerful technique used to study such dynamic equilibria. asu.edunih.gov By recording NMR spectra at different temperatures, researchers can observe changes in the populations of the keto and enol forms. rsc.org As the temperature changes, the rate of interconversion between the tautomers can shift from slow to fast on the NMR timescale, leading to either distinct signals for each form or coalesced, averaged signals. Analyzing these changes allows for the determination of thermodynamic parameters (ΔH and ΔS) for the tautomerization process. asu.edursc.org While specific VT-NMR studies on this compound are not prominently documented, the methodology is standard for investigating related β-dicarbonyl compounds. asu.edursc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating volatile compounds from a mixture and identifying them. nist.govresearchgate.net In the analysis of this compound, the gas chromatograph first separates the compound from any impurities or solvent. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular "fingerprint," characterized by a molecular ion peak and various fragment ion peaks. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the acyl group. docbrown.info For this compound, key fragments would arise from the cleavage of bonds adjacent to the carbonyl groups. This technique is crucial for confirming the identity of the compound and assessing its purity in a sample. nist.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₇H₁₂O₃), the calculated monoisotopic mass is 144.07864 g/mol . nist.gov HRMS can experimentally verify this exact mass, confirming the molecular formula and providing unequivocal evidence of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. The two carbonyl groups (ketone and ester) are the most prominent features. The C-H bonds of the alkyl portions of the molecule will also show characteristic stretching and bending vibrations. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of vibrations unique to the molecule. docbrown.info

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750–1735 docbrown.infodocbrown.info |

| Ketone Carbonyl | C=O Stretch | ~1715 masterorganicchemistry.com |

| Ester C-O | C-O Stretch | 1300–1000 |

These distinct peaks in the IR spectrum allow for rapid confirmation of the presence of the key functional groups, complementing the more detailed structural information provided by NMR and MS.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable in the study of this compound, providing robust methods for both assessing its purity and quantifying its presence in various mixtures. These methods are also crucial for monitoring the progress of its synthesis. Gas chromatography and thin-layer chromatography are two of the most common and powerful techniques employed for these purposes.

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a premier technique for the separation and quantitative analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range, making it ideal for determining the precise concentration of the compound in a sample.

The principle of GC-FID involves injecting a volatilized sample into a carrier gas stream (mobile phase), which carries it through a long, thin column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases, which is influenced by factors like boiling point and polarity. As components exit the column, they are combusted in an H₂-air flame, producing ions that generate an electrical signal. The intensity of this signal is directly proportional to the amount of the substance being analyzed.

For the quantitative analysis of this compound, a validated GC-FID method would be established. This typically involves the use of an internal standard (a non-interfering compound added in a constant amount to all samples and standards) to correct for variations in injection volume and detector response. nih.govresearchgate.net A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in an unknown sample can then be accurately determined by measuring its peak area ratio and interpolating from the calibration curve.

Table 1: Illustrative GC-FID Parameters for Analysis of this compound

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Capillary column (e.g., DB-Wax, HP-5, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 260 °C |

| Internal Standard | e.g., Methyl nonadecanoate (B1228766) or another suitable non-interfering ester |

Table 2: Representative Quantitative Performance Data from a Validated GC-FID Method

| Parameter | Result | Description |

| Linearity (R²) | > 0.999 | Indicates a strong correlation between concentration and detector response over a defined range. |

| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | ~0.5 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Precision (RSD%) | < 2% | Relative Standard Deviation for repeated measurements, indicating high method reproducibility. nih.gov |

| Accuracy (Recovery %) | 98-102% | The closeness of the measured value to the true value, determined using spiked samples. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in organic synthesis to monitor the progress of a reaction. youtube.com It is an essential tool for determining the optimal reaction time and ensuring the complete consumption of starting materials before proceeding with workup and purification. For the synthesis of this compound, for instance in a Claisen condensation reaction, TLC allows for the qualitative assessment of the reaction mixture over time. libretexts.orgmasterorganicchemistry.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.org Alongside the reaction mixture, spots of the starting materials and, if available, the pure product are applied as references. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent ascends the plate via capillary action, and the components of the spotted mixtures travel up the plate at different rates depending on their polarity and affinity for the stationary phase. youtube.com

Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf value). By observing the disappearance of the starting material spots and the concomitant appearance of the product spot in the lane corresponding to the reaction mixture, one can effectively track the reaction's progression. The reaction is considered complete when the starting material spot is no longer visible.

Table 3: Hypothetical TLC Monitoring of this compound Synthesis

Stationary Phase: Silica Gel 60 F254 Eluent: 4:1 Hexane/Ethyl Acetate (B1210297) Visualization: UV light (254 nm) and/or Potassium Permanganate stain

| Lane | Sample | Rf Value | Observation at T=0h | Observation at T=2h | Observation at T=4h (Completion) |

| 1 | Starting Material A | 0.65 | Intense Spot | Faint Spot | No Spot |

| 2 | Starting Material B | 0.50 | Intense Spot | Faint Spot | No Spot |

| 3 | Reaction Mixture | 0.65, 0.50, 0.40 | Intense spots at 0.65 & 0.50 | Faint spots at 0.65 & 0.50; Intense spot at 0.40 | Intense spot only at 0.40 |

| 4 | Product (Reference) | 0.40 | N/A | N/A | Intense Spot |

Comparative Research with Analogues and Isomers of Methyl 3 Methyl 4 Oxopentanoate

Structure-Reactivity Relationships with Alkyl Ester Analogues

The reactivity of β-keto esters is significantly influenced by the nature of the alkyl group in the ester functionality. This relationship is primarily governed by a combination of electronic and steric effects, which can alter the susceptibility of the carbonyl carbons to nucleophilic attack and the acidity of the α-protons.

Comparison with Ethyl 3-methyl-4-oxopentanoate

A direct comparison between methyl 3-methyl-4-oxopentanoate and its ethyl analogue, ethyl 3-methyl-4-oxopentanoate, reveals subtle yet important differences in their physicochemical properties and reactivity. The primary distinction lies in the nature of the alkyl ester group: a methyl group versus an ethyl group. This seemingly minor change can influence reaction kinetics, particularly in reactions involving the ester moiety, such as hydrolysis and transesterification.

Table 1: Physicochemical Properties of Methyl and Ethyl 3-methyl-4-oxopentanoate

| Property | This compound | Ethyl 3-methyl-4-oxopentanoate |

|---|---|---|

| Molecular Formula | C7H12O3 | C8H14O3 |

| Molecular Weight | 144.17 g/mol | 158.20 g/mol |

| Boiling Point | 489.28 K chemeo.com | 173 °C chemsynthesis.com |

| Melting Point | 275.74 K chemeo.com | -9 °C chemsynthesis.com |

| Density | - | 0.981 g/mL chemsynthesis.com |

| Refractive Index | - | 1.4265 chemsynthesis.com |

Impact of Alkyl Group Variation on Reaction Kinetics

The variation of the alkyl group from methyl to ethyl in the 3-methyl-4-oxopentanoate series has a discernible impact on reaction kinetics. The ethyl group, being slightly larger and more electron-donating than the methyl group, can influence the rate of reactions at the ester carbonyl. For instance, in base-catalyzed hydrolysis (saponification), the ethyl ester is generally expected to react slightly slower than the methyl ester. This is attributed to two main factors:

Steric Hindrance: The larger ethyl group can marginally impede the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the ester carbonyl carbon compared to the smaller methyl group.

Electronic Effects: The ethyl group is a slightly stronger electron-donating group than the methyl group. This increased electron density on the ester carbonyl carbon makes it slightly less electrophilic and therefore less susceptible to nucleophilic attack.

Isomeric Studies: Positional and Chiral Isomers

The arrangement of atoms within a molecule, even with the same chemical formula, can lead to vastly different chemical and physical properties. This is evident when comparing this compound with its positional and chiral isomers.

Methyl 4-oxopentanoate (B1231505) and its Reactivity Profiles

Methyl 4-oxopentanoate, also known as methyl levulinate, is a positional isomer of this compound. The key structural difference is the absence of the methyl group at the 3-position. This seemingly small change has a significant impact on the molecule's reactivity.

The presence of two acidic protons on the carbon atom alpha to the ester group in methyl 4-oxopentanoate makes it a versatile precursor in various condensation reactions. It can be readily deprotonated to form a stable enolate, which can then act as a nucleophile. In contrast, this compound has only one such acidic proton, which can influence its reactivity in reactions requiring the formation of an enolate.

Table 2: Comparison of this compound and Methyl 4-oxopentanoate

| Property | This compound | Methyl 4-oxopentanoate |

|---|---|---|

| Molecular Formula | C7H12O3 | C6H10O3 |

| Molecular Weight | 144.17 g/mol | 130.14 g/mol |

| Boiling Point | 489.28 K chemeo.com | 193-195 °C chemsynthesis.com |

| Density | - | 1.051 g/mL chemsynthesis.com |

The reactivity profile of methyl 4-oxopentanoate is well-documented, with applications in the synthesis of γ-valerolactone, a valuable biofuel and green solvent. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of chemical transformations.

Methyl 4,4-dimethyl-3-oxopentanoate and Steric Effects

Introducing a second methyl group at the 4-position gives methyl 4,4-dimethyl-3-oxopentanoate, also known as methyl pivaloylacetate. This isomer provides a clear example of the impact of steric hindrance on reactivity. The bulky tert-butyl group adjacent to the ketone carbonyl significantly shields it from nucleophilic attack.

This steric hindrance can dramatically alter the course of a reaction. For example, in reactions where a nucleophile can attack either the ketone or the ester carbonyl, the increased steric bulk around the ketone in methyl 4,4-dimethyl-3-oxopentanoate would favor attack at the less hindered ester carbonyl. Furthermore, the formation of an enolate at the C2 position is still possible, but the steric bulk of the adjacent tert-butyl group can influence the stereochemical outcome of subsequent reactions.

Table 3: Physicochemical Properties of Methyl 4,4-dimethyl-3-oxopentanoate

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| Boiling Point | 67-70 °C/13 mmHg sigmaaldrich.com |

| Density | 0.99 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.487 sigmaaldrich.com |

Chiral Isomers like Methyl (3R)-3-methyl-4-oxopentanoate and Asymmetric Synthesis

The presence of a chiral center at the 3-position of this compound means that it can exist as two enantiomers: (3R)- and (3S)-. These chiral isomers are stereochemically distinct and can be used as building blocks in asymmetric synthesis to produce enantiomerically pure target molecules.

While specific literature on the direct use of methyl (3R)-3-methyl-4-oxopentanoate in asymmetric synthesis is not prevalent in the searched results, the broader field of asymmetric synthesis often utilizes chiral β-keto esters. These compounds can undergo highly stereoselective reactions, such as reductions of the ketone or alkylations at the α-position, to generate new stereocenters with a high degree of control. The synthesis of such chiral building blocks often involves the use of chiral auxiliaries or catalysts to introduce the desired stereochemistry. The development of synthetic routes to optically active 3-methyl-4-oxopentanoic acid and its derivatives is an area of interest for the preparation of chiral synthons for complex molecule synthesis.

Methyl 3-methylidene-4-oxopentanoate: Unsaturation and Reactivity

Methyl 3-methylidene-4-oxopentanoate is an unsaturated analogue of this compound. nih.govnih.gov The key structural difference is the presence of a double bond (a methylidene group) at the 3-position, which introduces unsaturation into the carbon backbone. nih.gov This feature creates an α,β-unsaturated carbonyl system, which significantly alters the compound's reactivity compared to its saturated counterpart.

Unsaturation and Conjugation: The defining feature of this analogue is the carbon-carbon double bond adjacent to the ketone's carbonyl group. This arrangement forms a conjugated π-system, where the p-orbitals of the double bond and the carbonyl group overlap. This delocalization of electrons affects the electron density across this part of the molecule and is central to its characteristic reactivity.

Reactivity Profile: The conjugated system in Methyl 3-methylidene-4-oxopentanoate opens up reaction pathways not available to the saturated parent compound. While it can still undergo reactions at the ketone and ester functional groups, its most notable reactivity stems from the α,β-unsaturation.

Nucleophilic Addition: The molecule is susceptible to two modes of nucleophilic attack. Nucleophiles can attack the carbonyl carbon directly (1,2-addition), or they can attack the β-carbon of the double bond in a process known as conjugate addition or Michael addition (1,4-addition). The latter is a hallmark reaction of α,β-unsaturated carbonyl compounds.

Synthetic Utility: The reactivity of the methylidene group is leveraged in various organic syntheses. For instance, reactions like the Baylis-Hillman reaction, which involves the coupling of an aldehyde to an activated alkene, are characteristic of similar structures and highlight the synthetic potential of the reactive α-position of the alkene. orgsyn.org

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 3-methylidene-4-oxopentanoate | nih.gov |

| Molecular Formula | C₇H₁₀O₃ | nih.gov |

| Molecular Weight | 142.15 g/mol | nih.gov |

| CAS Number | 6277-50-5 | nih.gov |

4-Methyl-2-oxopentanoic Acid and Keto-Acid Functionality

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid, is an isomer of this compound's parent acid. nih.govnist.gov It is classified as a branched-chain keto acid (BCKA) and serves as a crucial metabolite in biological systems. nih.govnih.gov

Keto-Acid Functionality: This compound is an α-keto acid, meaning the ketone functional group is located at the carbon atom (C-2) immediately adjacent to the carboxylic acid group. nih.gov This arrangement confers a unique set of chemical properties distinct from the β-keto ester structure of this compound. The proximity of the electron-withdrawing ketone and carboxylic acid groups influences the reactivity of both.

Chemical and Biological Role:

Metabolic Significance: 4-Methyl-2-oxopentanoic acid is a metabolite of the amino acid L-leucine and plays a role in energy metabolism. medchemexpress.com An accumulation of this keto acid is associated with Maple Syrup Urine Disease (MSUD). nih.govnih.gov

Reactivity: The molecule exhibits the characteristic reactions of both ketones (e.g., nucleophilic addition at the C-2 carbonyl) and carboxylic acids (e.g., deprotonation, esterification). Its functionality allows it to act as a nutrient signal and stimulate skeletal muscle protein synthesis. medchemexpress.com It can also participate in redox reactions and has been shown to cause oxidative damage in certain contexts. medchemexpress.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methyl-2-oxopentanoic acid | nih.gov |

| Common Name | α-Ketoisocaproic acid | medchemexpress.com |

| Molecular Formula | C₆H₁₀O₃ | nih.gov |

| Molecular Weight | 130.14 g/mol | nih.gov |

| CAS Number | 816-66-0 | nih.gov |

Electronic and Steric Influences on Chemical Transformations

The reactivity of carbonyl compounds like this compound and its analogues is largely dictated by electronic and steric effects. ncert.nic.in These factors determine the accessibility and electrophilicity of the reactive sites within the molecule, thereby influencing the outcome of chemical reactions.

Electronic Influences: Electronic effects relate to how the distribution of electrons within a molecule affects its reactivity.

Inductive Effects: Alkyl groups, such as the methyl group at the C-3 position in this compound, are electron-donating. This effect pushes electron density toward the carbonyl carbon, slightly reducing its partial positive charge (electrophilicity) and making it less reactive toward nucleophiles compared to a non-alkylated analogue. ncert.nic.in